molecular formula C10H8BrNO3 B15333096 Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate

Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate

Cat. No.: B15333096
M. Wt: 270.08 g/mol
InChI Key: ZHHVCSVRPNIQEV-UHFFFAOYSA-N
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Description

Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8BrNO3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-bromo-2-nitrobenzaldehyde with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide (CuI) or ruthenium(II) complexes are employed.

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or modulate neurotransmitter receptors in the brain . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Ethyl 6-Bromobenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 6-bromo-2,1-benzoxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)12-15-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHVCSVRPNIQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC2=NO1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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